molecular formula C19H21Cl2NO3 B305680 2-(2,5-Dichloroanilino)-2-oxoethyl 1-adamantanecarboxylate

2-(2,5-Dichloroanilino)-2-oxoethyl 1-adamantanecarboxylate

Cat. No. B305680
M. Wt: 382.3 g/mol
InChI Key: VTYSHEAYIUIOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichloroanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DAAO, which stands for D-amino acid oxidase. DAAO is an enzyme that plays a crucial role in the metabolism of D-amino acids, which are known to be involved in various physiological and pathological processes.

Mechanism of Action

DAAO catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding keto acids. This process generates hydrogen peroxide, which can lead to oxidative stress in cells. DAAO is primarily expressed in the liver and kidneys, but it is also found in the brain, where it is thought to regulate the levels of D-serine, an important neurotransmitter.
Biochemical and Physiological Effects:
Studies have shown that DAAO plays a critical role in the regulation of neurotransmitter levels in the brain. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. DAAO inhibitors have been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, DAAO has been implicated in the regulation of glucose metabolism and the immune response.

Advantages and Limitations for Lab Experiments

DAAO is a valuable tool for studying the metabolism of D-amino acids and their role in various physiological and pathological processes. It can be used to investigate the effects of DAAO inhibitors on neurotransmitter levels, cognitive function, and glucose metabolism. However, DAAO is a complex enzyme that requires careful attention to detail when conducting experiments. Its activity can be influenced by a variety of factors, including pH, temperature, and substrate concentration.

Future Directions

The study of DAAO is an active area of research, with several promising directions for future investigation. One area of interest is the development of more potent and selective DAAO inhibitors for the treatment of neurological and psychiatric disorders. Another area of focus is the role of DAAO in cancer, where it has been shown to be involved in tumor growth and metastasis. Additionally, the regulation of DAAO activity by post-translational modifications and other factors is an area of active investigation.

Synthesis Methods

The synthesis of DAAO involves the reaction of 2-(2,5-dichlorophenyl) hydrazine with ethyl 1-adamantanecarboxylate in the presence of sodium hydroxide. The resulting product is then oxidized using potassium permanganate to yield DAAO. The synthesis of DAAO is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.

Scientific Research Applications

DAAO has been extensively studied in the field of neurobiology, where it has been shown to play a critical role in the regulation of neurotransmitter levels in the brain. It has also been implicated in various pathological conditions, including schizophrenia, Alzheimer's disease, and cancer. DAAO inhibitors have been developed as potential therapeutic agents for these conditions, and several clinical trials are currently underway.

properties

Product Name

2-(2,5-Dichloroanilino)-2-oxoethyl 1-adamantanecarboxylate

Molecular Formula

C19H21Cl2NO3

Molecular Weight

382.3 g/mol

IUPAC Name

[2-(2,5-dichloroanilino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C19H21Cl2NO3/c20-14-1-2-15(21)16(6-14)22-17(23)10-25-18(24)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H,22,23)

InChI Key

VTYSHEAYIUIOPL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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